10(9H)-Acridinebutanoic acid, 9-oxo-
Description
Historical Context of Acridone (B373769) Derivatives in Organic Chemistry Research
The study of acridone and its derivatives dates back to the late 19th and early 20th centuries, emerging from the broader investigation of coal tar derivatives. Initially, research focused on the synthesis and basic chemical properties of the acridone nucleus. A pivotal moment in the history of acridone synthesis was the development of the Ullmann condensation, a copper-catalyzed reaction that became a fundamental method for constructing the acridone core. This reaction typically involves the condensation of an anthranilic acid with an aryl halide, followed by cyclization. Over the decades, numerous modifications and improvements to this and other synthetic routes have been developed, expanding the accessibility and diversity of acridone derivatives. Early research also uncovered the characteristic fluorescence of many acridone compounds, a property that would later be exploited in various applications.
Significance of Acridone-Based Scaffolds in Contemporary Chemical Synthesis
The acridone scaffold is of significant interest in modern chemical synthesis due to its rigid, planar structure and its electron-rich nature. These features make it an attractive pharmacophore in drug discovery, as it can intercalate with DNA and interact with various biological targets. Consequently, acridone derivatives have been investigated for a wide range of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.
Beyond medicinal chemistry, the unique photophysical properties of acridones have led to their use in the development of fluorescent probes and materials. The ability to modify the acridone core at various positions allows for the fine-tuning of its electronic and steric properties, making it a versatile building block for the construction of complex molecular architectures with tailored functions.
Overview of N-Substituted Acridone Carboxylic Acids in Academic Literature
The introduction of a carboxylic acid-containing substituent at the N-10 position of the acridone ring system gives rise to N-substituted acridone carboxylic acids. This class of compounds has been a subject of considerable research interest. The carboxylic acid group enhances water solubility and provides a convenient handle for further chemical modifications, such as amide or ester formation.
A prominent example is 9-Oxo-10(9H)-acridineacetic acid, the acetic acid analogue of the title compound, which has been studied for its potential as an interferon inducer and is used as a derivatizing agent in high-performance liquid chromatography (HPLC). Research on N-substituted acridone carboxylic acids has largely focused on their synthesis, exploring different alkylating agents and reaction conditions, and evaluating their biological activities and potential as functional molecules.
Research Scope and Objectives Pertaining to 10(9H)-Acridinebutanoic acid, 9-oxo-
This article aims to provide a comprehensive overview of the chemical compound 10(9H)-Acridinebutanoic acid, 9-oxo-, based on available scientific data. The primary objectives are to:
Detail the plausible synthetic routes to 10(9H)-Acridinebutanoic acid, 9-oxo-, drawing upon established methods for N-alkylation of acridones.
Present the known physicochemical properties of the compound.
Discuss potential research applications based on the characteristics of the acridone scaffold and the presence of the butanoic acid side chain.
Due to the limited specific research on this exact molecule, this article will also draw comparisons with the more extensively studied 9-Oxo-10(9H)-acridineacetic acid to provide a more complete picture.
Detailed Research Findings
While specific peer-reviewed research articles focusing solely on 10(9H)-Acridinebutanoic acid, 9-oxo- are scarce, its synthesis can be inferred from established methodologies for the N-alkylation of acridones.
A plausible synthetic pathway involves the N-alkylation of acridone with a suitable four-carbon electrophile bearing a protected carboxylic acid or a precursor functional group. A common method for such N-alkylation is the reaction of acridone with an alkyl halide in the presence of a base. For instance, the synthesis of the analogous 2,4-dimethoxy-10-(4-chlorobutyl)acridin-9(10H)-one has been reported, which involves the reaction of 2,4-dimethoxy acridone with 1-bromo-4-chlorobutane (B103958) in the presence of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide. ijpsr.com The resulting chloroalkyl acridone can then be further manipulated to introduce the carboxylic acid functionality.
Alternatively, acridone can be reacted with ethyl 4-bromobutanoate in the presence of a base such as sodium hydride or potassium carbonate to yield the corresponding ethyl ester. Subsequent hydrolysis of the ester group under acidic or basic conditions would then afford the desired 10(9H)-Acridinebutanoic acid, 9-oxo-. Microwave-assisted synthesis has also been shown to be an efficient method for the N-alkylation of acridones, often leading to higher yields and shorter reaction times. researchgate.net
Physicochemical Properties
The physicochemical properties of 10(9H)-Acridinebutanoic acid, 9-oxo- can be predicted based on its structure and data available from chemical suppliers.
| Property | Value |
| Molecular Formula | C₁₇H₁₅NO₃ |
| Molecular Weight | 281.31 g/mol |
| IUPAC Name | 4-(9-oxoacridin-10-yl)butanoic acid |
| CAS Number | 90053-07-9 |
| Appearance | Likely a yellow to greenish-yellow crystalline solid (inferred from analogues) |
| Solubility | Expected to have low solubility in water and higher solubility in organic solvents like DMSO and DMF. |
Data sourced from publicly available chemical supplier databases.
Spectroscopic Data
¹H NMR: The spectrum would be expected to show characteristic signals for the aromatic protons of the acridone core, typically in the downfield region (around 7.0-8.5 ppm). The methylene (B1212753) protons of the butanoic acid chain would appear as multiplets in the upfield region, with the protons adjacent to the nitrogen and the carbonyl group being the most deshielded.
¹³C NMR: The spectrum would display signals for the carbonyl carbon of the acridone ring (around 175-180 ppm) and the carboxylic acid carbon (around 170-175 ppm), in addition to the signals for the aromatic and aliphatic carbons.
IR Spectroscopy: Key vibrational bands would include a strong absorption for the C=O stretching of the acridone ketone (around 1620-1640 cm⁻¹), another for the C=O stretching of the carboxylic acid (around 1700-1730 cm⁻¹), and a broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(9-oxoacridin-10-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c19-16(20)10-5-11-18-14-8-3-1-6-12(14)17(21)13-7-2-4-9-15(13)18/h1-4,6-9H,5,10-11H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXMSWLUVAGUMQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30238011 | |
| Record name | 10(9H)-Acridinebutanoic acid, 9-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30238011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90053-07-9 | |
| Record name | 10(9H)-Acridinebutanoic acid, 9-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090053079 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10(9H)-Acridinebutanoic acid, 9-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30238011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 10 9h Acridinebutanoic Acid, 9 Oxo
Established Synthetic Pathways for Acridone (B373769) Ring Formation
The construction of the acridone skeleton is a well-documented area of organic synthesis, with several named reactions providing reliable routes to this scaffold. These methods are foundational to the synthesis of a wide array of acridone derivatives, including the target compound.
General Strategies for Constructing the Acridone Core
The most prevalent and historically significant method for synthesizing the acridone core is the cyclization of N-phenylanthranilic acid. This precursor is typically prepared through an Ullmann condensation reaction. The classic Ullmann condensation involves the copper-catalyzed reaction of an aryl halide with an amine. wikipedia.org In the context of acridone synthesis, this translates to the reaction of an o-halobenzoic acid with an aniline (B41778) derivative. orgsyn.org
For the synthesis of the unsubstituted acridone core, o-chlorobenzoic acid is commonly reacted with aniline in the presence of a copper catalyst and a base, such as potassium carbonate, to yield N-phenylanthranilic acid. ptfarm.pl The reaction is often carried out in a high-boiling solvent. wikipedia.org
Once N-phenylanthranilic acid is obtained, the next critical step is the intramolecular cyclization to form the acridone ring. This is typically achieved by heating the N-phenylanthranilic acid in a strong dehydrating acid, such as concentrated sulfuric acid or polyphosphoric acid (PPA). ptfarm.pljocpr.com The acidic conditions promote an intramolecular electrophilic acylation, where the carboxylic acid group attacks the adjacent phenyl ring, followed by dehydration to yield the planar acridone system.
More recent developments in acridone synthesis include palladium-catalyzed dual C-H carbonylation of diarylamines, offering a modern alternative to the classical methods. organic-chemistry.org Iron(II)-catalyzed intramolecular acylation of N-phenylanthranilic acids has also been reported as a practical and efficient strategy. arkat-usa.org
| Reaction Step | Reactants | Catalyst/Reagent | Key Conditions | Product | Reference |
| Ullmann Condensation | o-Chlorobenzoic acid, Aniline | Copper oxide, Potassium carbonate | Reflux | N-Phenylanthranilic acid | ptfarm.pl |
| Cyclization | N-Phenylanthranilic acid | Concentrated Sulfuric Acid | Heating on a steam bath for 4 hours | 9(10H)-Acridone | ptfarm.pl |
N-Alkylation Approaches for Acridone Derivatives
With the acridone core in hand, the introduction of various substituents at the nitrogen atom (position 10) is a common strategy to modify the properties of the molecule. This N-alkylation is a crucial step in the synthesis of 10(9H)-Acridinebutanoic acid, 9-oxo-.
The nitrogen atom of the acridone ring is weakly basic, making N-alkylation challenging under neutral conditions. researchgate.net Therefore, the reaction typically requires the use of a base to deprotonate the nitrogen, forming a more nucleophilic acridone anion. Common bases employed for this purpose include sodium hydride (NaH), potassium hydroxide (B78521) (KOH), and sodium hydroxide (NaOH). researchgate.netamazonaws.com
The alkylating agent is typically an alkyl halide. For the synthesis of acridone derivatives with carboxylic acid side chains, the corresponding haloalkanoic acid ester, such as ethyl bromoacetate (B1195939) or ethyl 4-bromobutanoate, is often used. nih.gov The reaction is generally carried out in a polar aprotic solvent like dimethylformamide (DMF). amazonaws.com
Microwave-assisted N-alkylation has emerged as a rapid and efficient alternative to conventional heating. researchgate.netresearchgate.net This technique can significantly reduce reaction times and improve yields. researchgate.net Phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), can also be employed to facilitate the reaction, particularly under heterogeneous conditions. rjpbcs.com
Targeted Synthesis of 10(9H)-Acridinebutanoic acid, 9-oxo-
The specific synthesis of 10(9H)-Acridinebutanoic acid, 9-oxo- follows the general principles outlined above, with specific considerations for the introduction of the four-carbon butanoic acid side chain.
Precursor Synthesis and Functional Group Introduction
The primary precursor for the targeted synthesis is the 9(10H)-acridone core. As detailed in section 2.1.1, this is efficiently synthesized from o-chlorobenzoic acid and aniline via N-phenylanthranilic acid.
The key functional group to be introduced is the butanoic acid moiety at the N-10 position. The common strategy involves an N-alkylation reaction using a reagent that contains a four-carbon chain with a terminal functional group that is or can be converted to a carboxylic acid. A suitable and commercially available reagent for this purpose is ethyl 4-bromobutanoate. nih.gov The ester group serves as a protected form of the carboxylic acid, which can be easily hydrolyzed in a subsequent step.
Condensation and Cyclization Reactions to Form the Acridone System
The formation of the acridone system, as previously discussed, is a two-step process:
Ullmann Condensation: o-Chlorobenzoic acid and aniline are condensed in the presence of a copper catalyst and a base like potassium carbonate to form N-phenylanthranilic acid. ptfarm.pl
Cyclization: The resulting N-phenylanthranilic acid is then cyclized by heating in a strong acid, typically concentrated sulfuric acid, to yield 9(10H)-acridone. ptfarm.pl
Following the formation of the acridone, the next step is the N-alkylation to introduce the butanoic acid side chain. This is achieved by reacting 9(10H)-acridone with ethyl 4-bromobutanoate in the presence of a strong base such as sodium hydride in an anhydrous solvent like DMF. The reaction proceeds via the formation of the acridone anion, which then acts as a nucleophile, attacking the electrophilic carbon of the ethyl 4-bromobutanoate and displacing the bromide ion.
The final step in the synthesis is the hydrolysis of the ester group to the carboxylic acid. This is typically accomplished by treating the ethyl ester intermediate with a base, such as sodium hydroxide, in an aqueous or alcoholic solution, followed by acidification to protonate the carboxylate and yield the final product, 10(9H)-Acridinebutanoic acid, 9-oxo-.
Optimization of Reaction Conditions and Yield for Industrial Application
For industrial-scale production, optimization of reaction conditions to maximize yield, minimize costs, and ensure safety and environmental sustainability is crucial.
Ullmann Condensation: The classical Ullmann condensation often requires harsh reaction conditions, including high temperatures and long reaction times. wikipedia.org For industrial applications, milder and more efficient catalytic systems are desirable. The use of ultrasound irradiation has been shown to accelerate the synthesis of N-phenylanthranilic acid in water, offering a greener alternative with shorter reaction times and good yields. researchgate.net The choice of solvent can also significantly impact the yield, with xylene being reported as a more effective solvent than n-amyl alcohol in some cases. researchgate.net
Cyclization of N-Phenylanthranilic Acid: The cyclization step using strong acids like sulfuric acid is generally efficient. However, on a large scale, handling and disposal of large quantities of strong acid can be problematic. Alternative cyclization catalysts, such as the iron(II)-based system, which operates under milder conditions, could be advantageous for industrial processes. arkat-usa.org Microwave-assisted cyclization using catalysts like PTSA or zinc chloride has also been shown to be a rapid and efficient method. jocpr.com
N-Alkylation: The N-alkylation step can be optimized by careful selection of the base, solvent, and reaction temperature. While sodium hydride is very effective, its handling on a large scale requires special precautions. The use of less hazardous bases like potassium carbonate or sodium hydroxide, often in combination with a phase-transfer catalyst, can be a safer alternative. rjpbcs.com Microwave-assisted synthesis offers a significant advantage in terms of reduced reaction times, which is highly beneficial for industrial production. researchgate.netresearchgate.net The use of ionic liquids as a reaction medium has also been explored for N-alkylation of acridine (B1665455) derivatives, offering potential benefits in terms of recyclability and reduced use of volatile organic solvents.
| Parameter | Ullmann Condensation | Cyclization | N-Alkylation |
| Catalyst/Reagent | Copper-based catalysts, Palladium catalysts | Concentrated H2SO4, PPA, Fe(OTf)₂, ZnCl₂ | NaH, K₂CO₃/TBAB, KOH |
| Solvent | High-boiling solvents (e.g., DMF, xylene), Water (with ultrasound) | None (neat acid) or inert solvent | DMF, Butanone, Ionic Liquids |
| Temperature | High temperatures (reflux) | Elevated temperatures (e.g., 100°C) | Room temperature to elevated temperatures |
| Reaction Time | Several hours | Several hours (conventional) to minutes (microwave) | Hours (conventional) to minutes (microwave) |
| Yield | Moderate to high | High | Moderate to high |
| Optimization Strategies | Use of ultrasound, alternative catalysts and solvents | Microwave irradiation, milder catalysts | Phase-transfer catalysis, microwave irradiation, alternative solvents |
Advanced Synthetic Approaches to 10(9H)-Acridinebutanoic acid, 9-oxo-
The synthesis of 10(9H)-acridinebutanoic acid, 9-oxo-, a molecule of interest for its potential applications, fundamentally relies on the construction of the tricyclic acridone core, followed by N-alkylation to introduce the butanoic acid side chain. Traditional methods for creating the acridone scaffold, such as the Ullmann condensation followed by cyclization, often require harsh conditions, including strong acids (H₂SO₄, PPA) or high temperatures. jocpr.comnih.gov Modern synthetic chemistry has driven the development of more sophisticated, efficient, and sustainable methodologies. These advanced approaches focus on improving reaction yields, reducing environmental impact, and enabling better control over the synthetic process. Key areas of innovation include the application of green chemistry principles, the adoption of flow chemistry and continuous processing, and the development of novel catalytic strategies.
Application of Green Chemistry Principles in Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of acridone synthesis, a precursor to 10(9H)-acridinebutanoic acid, 9-oxo-, these principles have been applied to create more environmentally benign and efficient reactions.
A significant advancement is the use of microwave-assisted organic synthesis. jocpr.comresearchgate.net Microwave irradiation, as an alternative to conventional heating, can lead to dramatic reductions in reaction times, increased yields, and enhanced product purity. jocpr.com For instance, the PTSA-catalyzed cyclization of N-phenylanthranilic acids to form acridones has been successfully performed under microwave irradiation. jocpr.com This method avoids the use of corrosive reagents like concentrated sulfuric acid.
Another green approach involves the use of solid acid catalysts and safer Lewis acids, which are more environmentally friendly and present economic advantages. jocpr.com Zinc chloride (ZnCl₂), a Lewis acid, has been effectively used as a catalyst for the condensation reaction between aromatic amines and o-chlorobenzoic acid in a microwave reactor to produce 9-acridone derivatives. jocpr.comjocpr.com Such methods often allow for easier product separation and reduce energy consumption. researchgate.net Furthermore, research has focused on developing metal-free reaction conditions for the synthesis of acridines, for example, through the annulation and aerobic oxidative dehydrogenation of cyclohexanones with o-acylanilines. wordpress.com
Below is a table comparing conventional and green synthetic approaches for the acridone core.
| Feature | Conventional Method (e.g., Ullmann/Jourdan) | Green Chemistry Approach |
| Catalyst/Reagent | Concentrated H₂SO₄, POCl₃, PPA jocpr.com | Lewis acids (e.g., ZnCl₂), PTSA, Metal-free systems jocpr.comwordpress.com |
| Energy Source | Conventional heating (reflux) acs.org | Microwave irradiation jocpr.comresearchgate.net |
| Reaction Time | Often several hours to days | Significantly reduced (minutes to hours) jocpr.com |
| Solvents | High-boiling, often hazardous solvents | Greener solvents or solvent-free conditions researchgate.net |
| Environmental Impact | Generation of acidic and hazardous waste | Reduced waste, use of recyclable catalysts jocpr.com |
Flow Chemistry and Continuous Processing Methodologies
Flow chemistry, or continuous processing, represents a paradigm shift from traditional batch production. In a flow system, reagents are continuously pumped through a network of tubes or channels where they mix and react. mdpi.comresearchgate.net This technology offers numerous advantages for the synthesis of complex molecules like acridone derivatives, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and scalability. nih.goveuropa.eu
While specific literature on the flow synthesis of 10(9H)-Acridinebutanoic acid, 9-oxo- is not prevalent, the principles of flow chemistry can be readily applied to its synthesis, particularly for the formation of the acridone core and the subsequent N-alkylation. The cyclization of N-phenylanthranilic acid, which is often highly exothermic, can be managed more safely in a flow reactor due to the high surface-area-to-volume ratio, allowing for rapid heat dissipation and preventing the formation of hot spots. europa.eu
The potential benefits of applying flow chemistry to the synthesis of the acridone precursor are summarized in the table below.
| Parameter | Batch Processing | Flow Chemistry |
| Safety | Risk of thermal runaway with exothermic reactions; handling of bulk hazardous materials. | Excellent heat transfer minimizes risk; small reactor volumes limit the amount of hazardous material present at any time. europa.eu |
| Process Control | Difficult to precisely control temperature, pressure, and mixing. | Precise and automated control over reaction parameters. researchgate.net |
| Scalability | Scaling up can be complex and require significant redevelopment. | Straightforward scaling by running the system for longer periods or using parallel reactors. europa.eu |
| Efficiency | May require isolation of intermediates, leading to lower overall yield. | Potential for integrated multi-step synthesis without isolation, improving efficiency. mdpi.com |
| Reproducibility | Can vary between batches. | High reproducibility due to consistent process parameters. |
Catalytic Strategies in Acridone Synthesis
The development of novel catalytic systems is at the forefront of modern organic synthesis, offering pathways to acridones with higher efficiency and selectivity. The key step in forming the acridone skeleton is typically an intramolecular cyclization of an N-phenylanthranilic acid intermediate.
Various catalytic strategies have been explored to facilitate this transformation under milder conditions than traditional strong acid catalysis.
Lewis Acid Catalysis : As mentioned, Lewis acids like zinc chloride (ZnCl₂) have proven effective, particularly in microwave-assisted syntheses, by activating the carboxylic acid group for cyclization. jocpr.comresearchgate.net
Brønsted Acid Catalysis : p-Toluenesulfonic acid (TsOH) is a moderately strong organic acid used as a catalyst for the condensation and cyclization steps, offering a less corrosive alternative to mineral acids. acs.org
Transition Metal Catalysis : Palladium-catalyzed reactions have been developed for the synthesis of the acridine core. One method involves the palladium-catalyzed addition of terminal acetylenes between the aryl rings of a bis(2-bromophenyl)amine (B2592992) precursor. researchgate.net Another approach involves the intramolecular C-H amination of 2-aminobenzophenones.
Multi-component Reactions : Innovative methods, such as a Ce(IV) ammonium (B1175870) nitrate (B79036) (CAN)-catalyzed three-component reaction of chalcones, anilines, and β-ketoesters, have been developed to construct complex acridone structures in a highly efficient manner, generating multiple bonds and rings in a single process. nih.gov
The table below highlights different catalytic systems employed in the synthesis of the acridone ring.
| Catalyst Type | Example Catalyst | Reaction Type | Key Advantages |
| Brønsted Acid | p-Toluenesulfonic acid (TsOH) acs.org | Condensation/Cyclization | Milder than mineral acids, commercially available. |
| Lewis Acid | Zinc chloride (ZnCl₂) jocpr.com | Condensation/Cyclization | Effective, especially with microwave heating; improves yields. researchgate.net |
| Transition Metal | Palladium (Pd) complexes researchgate.net | C-C and C-N bond formation | High efficiency and selectivity for complex structures. |
| Oxidative Catalyst | Cerium(IV) ammonium nitrate (CAN) nih.gov | Three-component reaction | Rapid construction of molecular complexity. |
These advanced catalytic strategies provide a versatile toolkit for chemists to synthesize the acridone core of 10(9H)-Acridinebutanoic acid, 9-oxo- with greater control and efficiency.
Spectroscopic and Structural Elucidation of 10 9h Acridinebutanoic Acid, 9 Oxo
Vibrational Spectroscopy for Characteristic Functional Groups (IR, Raman)
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in a molecule. For 10(9H)-Acridinebutanoic acid, 9-oxo-, the key functional groups are the carboxylic acid, the ketone within the acridone (B373769) core, and the aromatic rings.
In the IR spectrum, the carboxylic acid group would be expected to show a broad O-H stretching band, typically in the region of 3300-2500 cm⁻¹. The C=O stretch of the carboxylic acid would likely appear around 1700-1725 cm⁻¹. The ketone C=O stretch of the acridone ring system is expected to be observed at a lower wavenumber, generally in the range of 1630-1680 cm⁻¹, due to conjugation with the aromatic system. Aromatic C-H stretching vibrations would be seen above 3000 cm⁻¹, and C=C stretching vibrations for the aromatic rings would appear in the 1600-1450 cm⁻¹ region.
Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in Raman spectra. The symmetric C=O stretching vibrations would also be Raman active.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the most powerful method for the complete structural assignment of organic molecules.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of 10(9H)-Acridinebutanoic acid, 9-oxo- would provide information on the number of different types of protons and their connectivity. The aromatic protons on the acridone core would appear in the downfield region, typically between 7.0 and 8.5 ppm. The specific chemical shifts and coupling patterns would depend on their position on the rings. The protons of the butanoic acid side chain would be observed in the upfield region. The methylene (B1212753) group attached to the nitrogen would likely be the most deshielded of the aliphatic protons. The carboxylic acid proton is often a broad singlet and can appear over a wide range of chemical shifts, typically greater than 10 ppm.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum would show signals for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid would be expected in the 170-180 ppm range, while the ketone carbonyl carbon of the acridone ring would likely appear at a lower chemical shift, around 175-185 ppm. The aromatic carbons would generate signals between 110 and 150 ppm. The aliphatic carbons of the butanoic acid side chain would be found in the upfield region of the spectrum.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign all proton and carbon signals, two-dimensional NMR techniques would be essential.
COSY (Correlation Spectroscopy) would reveal the coupling relationships between adjacent protons, helping to map out the proton connectivity in the butanoic acid chain and within the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away. This technique would be crucial for establishing the connection of the butanoic acid side chain to the nitrogen of the acridone core and for assigning the quaternary carbons in the aromatic system.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to obtain information about its structure from fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
HRMS would be used to determine the accurate mass of the molecular ion of 10(9H)-Acridinebutanoic acid, 9-oxo-. This allows for the determination of the elemental composition and confirmation of the molecular formula (C₁₇H₁₅NO₃). The fragmentation pattern observed in the mass spectrum would provide further structural information. Common fragmentation pathways would likely involve the loss of the carboxylic acid group and cleavage of the butanoic acid side chain.
Tandem Mass Spectrometry (MS/MS) for Elucidating Structural Subunits
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting fragment ions. This method provides valuable information about the connectivity of atoms within a molecule.
Despite a thorough search of scientific literature and chemical databases, detailed tandem mass spectrometry data specifically for 10(9H)-Acridinebutanoic acid, 9-oxo- is not publicly available. Therefore, a specific fragmentation pattern and the elucidation of its structural subunits based on experimental MS/MS data cannot be provided at this time.
For related acridone derivatives, MS/MS analysis typically reveals characteristic fragmentation of the acridone core and the substituent chains. researchgate.net It is expected that the MS/MS spectrum of 10(9H)-Acridinebutanoic acid, 9-oxo- would show initial fragmentation of the butanoic acid side chain, such as the loss of a water molecule (H₂O) or a carboxyl group (COOH). Subsequent fragmentation would likely involve the stable tricyclic acridone core.
A hypothetical fragmentation pattern could involve the following steps:
Neutral loss of water (-18 Da): This is a common fragmentation for carboxylic acids.
Loss of the carboxyl group (-45 Da): Cleavage of the C-C bond adjacent to the carbonyl group.
Cleavage of the butanoic acid chain: Fragmentation at different points along the alkyl chain.
A data table illustrating a hypothetical MS/MS fragmentation of 10(9H)-Acridinebutanoic acid, 9-oxo- is presented below. It is important to note that this is a theoretical representation and has not been confirmed by experimental data.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Structure |
| [M+H]⁺ | [M+H - H₂O]⁺ | 18 | Ion resulting from dehydration |
| [M+H]⁺ | [M+H - COOH]⁺ | 45 | Ion after loss of the carboxyl group |
| [M+H]⁺ | [Acridone core+H]⁺ | - | The protonated acridone core |
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive information on bond lengths, bond angles, and intermolecular interactions.
A search of crystallographic databases, including the Cambridge Structural Database (CSD), reveals no published crystal structure for 10(9H)-Acridinebutanoic acid, 9-oxo-. Consequently, a detailed description of its solid-state molecular structure, including specific bond lengths, angles, and crystal packing information, cannot be provided.
The crystal structure of the parent compound, 9(10H)-Acridone, has been determined and shows a planar tricyclic system. nih.gov It is anticipated that the acridone core of 10(9H)-Acridinebutanoic acid, 9-oxo- would retain this planarity, with the butanoic acid chain adopting a conformation that minimizes steric hindrance.
A table of expected crystallographic parameters, based on known structures of similar compounds, is provided for illustrative purposes. These values are theoretical and await experimental verification.
| Parameter | Expected Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar |
| a (Å) | 10-15 |
| b (Å) | 5-10 |
| c (Å) | 15-20 |
| β (°) | 90-105 |
| Z (molecules/unit cell) | 4 |
Chiroptical Spectroscopy (CD/ORD) for Stereochemical Analysis (if applicable to chiral derivatives)
Chiroptical spectroscopy, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is used to study the stereochemistry of chiral molecules. These techniques measure the differential absorption or rotation of left- and right-circularly polarized light.
10(9H)-Acridinebutanoic acid, 9-oxo- itself is not chiral and therefore would not exhibit a CD or ORD spectrum. However, if a chiral center were introduced into the molecule, for instance, by substitution on the butanoic acid chain, the resulting derivatives would be amenable to chiroptical analysis.
As there are no published studies on chiral derivatives of 10(9H)-Acridinebutanoic acid, 9-oxo-, no experimental CD or ORD data is available. Therefore, a stereochemical analysis based on chiroptical spectroscopy cannot be presented.
For a hypothetical chiral derivative, the sign and intensity of the Cotton effects in the CD spectrum would provide information about the absolute configuration of the stereocenter(s). The acridone chromophore, being inherently symmetric, would likely give rise to induced Cotton effects due to its proximity to the chiral center.
A table outlining the potential application of chiroptical spectroscopy to a hypothetical chiral derivative is shown below.
| Spectroscopic Technique | Potential Information Gained |
| Circular Dichroism (CD) | Determination of absolute configuration, conformational analysis |
| Optical Rotatory Dispersion (ORD) | Confirmation of chirality, correlation with CD data |
Computational Chemistry and Theoretical Studies of 10 9h Acridinebutanoic Acid, 9 Oxo
Electronic Structure Calculations
Electronic structure calculations are fundamental to understanding the behavior of molecules. These methods are employed to determine the distribution of electrons within a molecule, which in turn governs its geometry, energy, and reactivity.
Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties
Density Functional Theory (DFT) has become a standard method in computational chemistry for studying the electronic structure of molecules. By approximating the electron density, DFT can accurately and efficiently calculate various molecular properties. For 10(9H)-Acridinebutanoic acid, 9-oxo-, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d), can be employed to optimize the molecular geometry and predict electronic properties. researchgate.netnih.gov These calculations would reveal key parameters such as bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure of the molecule.
Furthermore, DFT is instrumental in determining electronic properties that are crucial for understanding a molecule's behavior. For instance, the dipole moment, polarizability, and molecular electrostatic potential (MEP) can be calculated. The MEP map, in particular, is valuable for identifying the electron-rich and electron-poor regions of the molecule, which are indicative of its reactive sites. In related acridone (B373769) derivatives, DFT has been successfully used to calculate these electronic and quantum chemical parameters. tandfonline.comresearchgate.net
| Calculated Property | Typical Values for Acridone Derivatives | Significance |
|---|---|---|
| Total Energy | Varies with basis set and functional | Indicates molecular stability |
| Dipole Moment | ~2-5 Debye | Reflects the overall polarity of the molecule |
| HOMO Energy | ~ -5 to -6 eV | Relates to the electron-donating ability |
| LUMO Energy | ~ -1 to -2 eV | Relates to the electron-accepting ability |
| HOMO-LUMO Gap | ~ 3-5 eV | Indicates chemical reactivity and electronic stability |
Ab Initio Methods for High-Accuracy Quantum Chemical Predictions
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate predictions for molecular properties. For 10(9H)-Acridinebutanoic acid, 9-oxo-, these high-level calculations could be used to obtain benchmark values for its geometric and electronic properties, against which results from more approximate methods can be compared. These methods are particularly useful for studying systems where electron correlation effects are significant. aps.org
Conformational Analysis and Molecular Dynamics Simulations
The butanoic acid side chain of 10(9H)-Acridinebutanoic acid, 9-oxo- introduces conformational flexibility to the otherwise rigid acridone core. Understanding the preferred conformations of this side chain is crucial, as it can influence the molecule's interaction with its environment. Conformational analysis can be performed by systematically rotating the single bonds in the side chain and calculating the corresponding energy to identify the low-energy conformers.
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can provide insights into its conformational changes, flexibility, and interactions with solvent molecules. ijpsjournal.com For acridone derivatives, MD simulations have been used to investigate their interactions with biological macromolecules, such as DNA, providing a dynamic picture of the binding process. nih.govnih.govresearchgate.net Such simulations could be employed to study how 10(9H)-Acridinebutanoic acid, 9-oxo- behaves in a biological environment.
Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions
Frontier Molecular Orbital (FMO) theory is a powerful concept for predicting the reactivity of molecules. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. scribd.comyoutube.com The energy and shape of the HOMO and LUMO of 10(9H)-Acridinebutanoic acid, 9-oxo-, which can be calculated using methods like DFT, are key to understanding its chemical reactivity.
The HOMO is associated with the molecule's ability to donate electrons, while the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability; a large gap suggests high stability and low reactivity, while a small gap indicates the opposite. By analyzing the distribution of the HOMO and LUMO over the molecule, one can predict the most likely sites for electrophilic and nucleophilic attack.
Spectroscopic Property Prediction and Theoretical Validation
Computational methods can be used to predict various spectroscopic properties, such as infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra. These theoretical spectra can be compared with experimental data to validate both the computational methodology and the experimental structural assignment. For instance, the vibrational frequencies calculated from DFT can be correlated with the peaks in an experimental IR spectrum. Similarly, time-dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to the UV-Vis absorption spectrum. For related acridone derivatives, calculated spectroscopic data has shown good correlation with experimental findings. researchgate.net
| Spectroscopic Technique | Predicted Property | Computational Method |
|---|---|---|
| Infrared (IR) Spectroscopy | Vibrational Frequencies | DFT |
| UV-Visible Spectroscopy | Electronic Transitions (λmax) | TD-DFT |
| Nuclear Magnetic Resonance (NMR) | Chemical Shifts (δ) | GIAO, CSGT |
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling within Chemical Domains
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. nih.gov For a class of compounds like acridone derivatives, a QSAR model could be developed to predict a particular biological activity, such as anticancer or antimicrobial effects, based on a set of calculated molecular descriptors. tandfonline.comresearchgate.netnih.gov
To build a QSAR/QSPR model for derivatives of 10(9H)-Acridinebutanoic acid, 9-oxo-, a dataset of molecules with known activities or properties would be required. A wide range of molecular descriptors, including constitutional, topological, geometrical, and electronic descriptors, would then be calculated for each molecule. Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be used to establish a mathematical relationship between the descriptors and the activity/property. nih.gov Such models are valuable tools in drug design and materials science for predicting the properties of new, unsynthesized compounds. ijpsonline.comresearchgate.net
Chemical Reactivity and Mechanistic Investigations of 10 9h Acridinebutanoic Acid, 9 Oxo
Acidity and Basicity Studies of the Butanoic Acid Moiety and Acridone (B373769) Core
The acid-base properties of 10(9H)-Acridinebutanoic acid, 9-oxo- are characterized by the acidic butanoic acid group and the essentially non-basic acridone nitrogen.
The primary acidic site is the carboxylic acid group of the butanoic acid side chain. The dissociation of the carboxylic acid proton yields a carboxylate anion. The pKa of this group is influenced by the electron-withdrawing nature of the nearby acridone ring system.
The acridone core itself does not exhibit significant basicity. The nitrogen atom's lone pair of electrons is delocalized into the adjacent carbonyl group and the aromatic system, a characteristic of amides. This delocalization reduces the availability of the lone pair for protonation. Consequently, under typical acidic conditions, the acridone nitrogen is not readily protonated.
| Functional Group | Property | pKa (Predicted/Approximate) |
| Butanoic Acid | Acidic | ~4-5 |
| Acridone Nitrogen | Non-basic | N/A |
Note: The pKa value for the butanoic acid moiety is an approximation based on typical carboxylic acids and may be influenced by the acridone substituent.
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Acridone Ring System
The acridone ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The substitution pattern is directed by the existing substituents, namely the carbonyl group and the fused benzene (B151609) rings. The positions ortho and para to the nitrogen atom and on the fused benzene rings are generally activated.
A notable example of electrophilic substitution on a similar acridone derivative is the nitration of 10-(carboxymethyl)-9(10H)acridone ethyl ester. nih.gov This reaction, when carried out with nitric acid in a mixture of acetic anhydride (B1165640) and acetic acid, results in the introduction of a nitro group onto the acridone ring, yielding a nitro derivative quantitatively. nih.gov
Nucleophilic aromatic substitution (SNAr) on the acridone ring is less common and typically requires the presence of a good leaving group (such as a halide) and strong electron-withdrawing groups to activate the ring for nucleophilic attack. For instance, fluorinated benzophenones can undergo iterative nucleophilic aromatic substitution reactions with amines to construct the acridone ring system. nih.govnih.gov This suggests that if the acridone ring of 10(9H)-Acridinebutanoic acid, 9-oxo- were substituted with a suitable leaving group, it could potentially undergo nucleophilic substitution.
Reactions Involving the Butanoic Acid Side Chain
The butanoic acid side chain offers a site for a variety of chemical transformations common to carboxylic acids.
The carboxylic acid group of 10(9H)-Acridinebutanoic acid, 9-oxo- can be readily converted to its corresponding esters and amides.
Esterification can be achieved through several standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common approach. quora.com For substrates that may be sensitive to strong acids, alternative methods such as the Steglich esterification using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can be employed. commonorganicchemistry.com
Amidation involves the coupling of the carboxylic acid with a primary or secondary amine. This transformation often requires the use of a coupling agent to activate the carboxylic acid. Reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base like Hünig's base are effective for this purpose. nih.gov Direct coupling of amines with carboxylate salts is also a viable method. nih.gov
| Reaction | Reagents and Conditions | Product |
| Esterification | Alcohol (e.g., ROH), Acid Catalyst (e.g., H₂SO₄) | Ester |
| Amidation | Amine (e.g., R'R''NH), Coupling Agent (e.g., HBTU) | Amide |
The butanoic acid side chain can undergo both reduction and oxidation, though the specific conditions and products depend on the reagents used.
Reduction of the carboxylic acid group typically requires a strong reducing agent. Lithium aluminum hydride (LiAlH₄) is effective in reducing carboxylic acids to their corresponding primary alcohols. This reaction would convert the butanoic acid side chain to a 4-hydroxybutyl group attached to the acridone nitrogen.
Oxidation of the butanoic acid side chain is more complex. While strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize alkyl chains attached to aromatic rings, this usually occurs at the benzylic position. leah4sci.com For a butanoic acid chain, oxidation could potentially lead to chain cleavage or the formation of other oxygenated products, depending on the reaction conditions. Studies on the oxidation of butanoic acid itself reveal a complex array of products. researchgate.net
Photochemical Transformations of the Acridone Chromophore
The acridone core of 10(9H)-Acridinebutanoic acid, 9-oxo- is a chromophore that absorbs UV-A and visible light, making it photochemically active. Acridone and its derivatives are known for their high fluorescence and stability against photodegradation, oxidation, and heat. nih.gov
Upon irradiation, acridone can undergo photoinduced tautomerization to form 9-hydroxyacridine. nih.gov The photodegradation of acridone on surfaces has been studied, demonstrating that it can be decomposed by light. nih.gov Furthermore, acridone derivatives can act as photocatalysts in various organic reactions, such as the visible light-induced atom transfer radical polymerization (ATRP) of vinyl monomers and the direct arylation of arenes. nih.gov The photochemical behavior of N-alkylated acridones has been a subject of spectroscopic and photophysical investigations. researchgate.net The stability and reactivity of the acridone chromophore can be influenced by environmental factors such as pH. nih.gov
Complexation and Coordination Chemistry with Metal Ions in Solution and Solid States
The structure of 10(9H)-Acridinebutanoic acid, 9-oxo- contains potential coordination sites for metal ions, namely the carbonyl oxygen of the acridone and the carboxylate group of the butanoic acid side chain. Acridone derivatives are known to form complexes with various metal ions.
Studies on similar ligands have shown that the coordination can occur through the carbonyl oxygen and the nitrogen atom of the acridone ring, or through chelation involving the side chain. The complexation of transition metal cations with related aroylhydrazone ligands has been investigated in solution, and solid-state structures of some of these complexes have been characterized. researchgate.net The formation of complexes with Fe(III), Cu(II), and Zn(II) with the rigid 9-oxido-phenalenone ligand, which shares some structural similarities with the acridone core, has also been reported. nih.gov These studies reveal that the coordination mode and the stability of the resulting complexes are dependent on the metal ion and the specific ligand structure.
| Metal Ion | Potential Coordination Sites |
| Transition Metals (e.g., Cu²⁺, Zn²⁺) | Acridone Carbonyl Oxygen, Carboxylate Oxygen atoms |
| Lanthanide Metals | Acridone Carbonyl Oxygen, Carboxylate Oxygen atoms |
| Alkali/Alkaline Earth Metals | Carboxylate Oxygen atoms |
Synthesis and Characterization of Derivatives of 10 9h Acridinebutanoic Acid, 9 Oxo
Modifications of the Butanoic Acid Side Chain
The butanoic acid side chain at the N-10 position of the acridone (B373769) nucleus presents a versatile handle for chemical manipulation. Modifications at this site can influence solubility, steric hindrance, and the potential for intermolecular interactions.
Homologation or Shortening of the Alkyl Chain
The length of the alkyl carboxylic acid side chain can be extended or shortened to modulate the molecule's flexibility and spatial orientation.
Homologation: A common method for one-carbon homologation of a carboxylic acid is the Arndt-Eistert reaction. This procedure involves the conversion of the carboxylic acid to its corresponding acid chloride, followed by reaction with diazomethane (B1218177) to yield a diazoketone. Subsequent Wolff rearrangement of the diazoketone in the presence of a silver catalyst and a nucleophile, such as water, alcohol, or an amine, furnishes the homologated carboxylic acid, ester, or amide, respectively. nrochemistry.comwikipedia.org While specific application to 10(9H)-Acridinebutanoic acid, 9-oxo- is not extensively documented, the general applicability of this reaction to a wide range of carboxylic acids suggests its feasibility. The key intermediate, the diazoketone, is generally stable and can be isolated before the rearrangement step. organic-chemistry.org
Shortening of the Alkyl Chain: The shortening of the alkyl chain, or decarbonylation, is a more complex transformation. One potential, though not widely applicable, method involves a variation of the Hunsdiecker reaction, where a silver salt of the carboxylic acid is treated with a halogen to form an alkyl halide, which can then be further manipulated. However, this and other chain-shortening methodologies are often substrate-specific and can be low-yielding. More targeted synthetic approaches starting from acridone and a shorter haloalkanoic acid would be a more conventional route to such derivatives.
Introduction of Ester, Amide, or Other Functional Groups at the Carboxylic Acid Terminus
Esterification: The synthesis of esters can be achieved through several standard methods. Fischer esterification, involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common approach. Alternatively, for more sensitive substrates or to achieve higher yields, the carboxylic acid can be activated prior to reaction with an alcohol. Common activating agents include thionyl chloride (to form an acyl chloride) or carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC). A study on a related compound, 10-(carboxymethyl)-9(10H)acridone, demonstrated its conversion to the ethyl ester by reaction with ethyl bromoacetate (B1195939) in the presence of sodium hydride in DMF, affording the product in a 55% yield. nih.gov
Amidation: Amide derivatives can be prepared by reacting the carboxylic acid with a primary or secondary amine. Similar to esterification, direct thermal condensation is often inefficient. Therefore, coupling agents are typically employed to facilitate the reaction. A highly efficient method for amide and peptide bond formation involves the use of oxalyl chloride and a catalytic amount of triphenylphosphine (B44618) oxide. chemrxiv.org This system generates a highly reactive acyl chloride in situ, which rapidly reacts with the amine. This method is known for its broad substrate scope and tolerance of various functional groups.
| Derivative Type | Reagents and Conditions | General Observations |
| Esters | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Reversible reaction, often requiring removal of water. |
| 1. SOCl₂ or (COCl)₂ 2. Alcohol, Base | High-yielding, proceeds through an acyl chloride intermediate. | |
| Alcohol, DCC, DMAP | Mild conditions, suitable for sensitive substrates. | |
| Amides | Amine, High Temperature | Low efficiency for many substrates. |
| 1. SOCl₂ or (COCl)₂ 2. Amine, Base | High-yielding, proceeds through an acyl chloride intermediate. | |
| Amine, Coupling Agent (e.g., HATU, HOBt) | Commonly used in peptide synthesis, high yields, and minimal side reactions. |
Substituent Effects on the Acridone Ring System
The aromatic rings of the acridone nucleus are amenable to electrophilic substitution reactions, allowing for the introduction of a wide array of functional groups. The nature and position of these substituents can profoundly influence the electronic and photophysical properties of the molecule.
Halogenation and Nitration Studies on the Aromatic Rings
Halogenation: The introduction of halogen atoms (F, Cl, Br, I) onto the acridone ring can be achieved through electrophilic halogenation. The regioselectivity of the reaction is dictated by the directing effects of the carbonyl group and the nitrogen atom of the acridone core, as well as the N-10 substituent. Typically, these reactions are carried out using a halogenating agent such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent, often in the presence of a catalyst. The positions most susceptible to electrophilic attack are generally the 2- and 7-positions due to the activating effect of the nitrogen atom.
Nitration: Nitration of the acridone ring introduces a nitro group, a strong electron-withdrawing substituent. A common nitrating mixture is a combination of nitric acid and sulfuric acid. A study on the nitration of 10-(carboxymethyl)-9(10H)acridone ethyl ester demonstrated that the reaction with nitric acid in a mixture of acetic anhydride (B1165640) and acetic acid at 60 °C resulted in the quantitative yield of the 2-nitro derivative. nih.gov This suggests that the 2-position is highly activated towards electrophilic substitution.
| Reaction | Reagents and Conditions | Product | Yield | Reference |
| Nitration | HNO₃, Ac₂O, AcOH, 60 °C | 2-nitro-10-(carboxymethyl)-9(10H)acridone ethyl ester | 100% | nih.gov |
Alkyl and Aryl Substitutions on the Acridone Nucleus
Alkyl Substitutions: The introduction of alkyl groups onto the acridone ring can be accomplished through Friedel-Crafts alkylation. This reaction typically involves an alkyl halide and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). However, this reaction is often plagued by issues of polyalkylation and rearrangement of the alkyl group. A more controlled method for introducing alkyl groups is through cross-coupling reactions, such as the Suzuki coupling of a haloacridone derivative with an alkylboronic acid.
Aryl Substitutions: Aryl groups can be appended to the acridone core primarily through palladium-catalyzed cross-coupling reactions. The Suzuki coupling, which involves the reaction of a haloacridone with an arylboronic acid in the presence of a palladium catalyst and a base, is a particularly versatile method. researchgate.net This reaction tolerates a wide range of functional groups on both coupling partners. For this to be applied to 10(9H)-Acridinebutanoic acid, 9-oxo-, a halogenated precursor would first need to be synthesized as described in section 6.2.1.
Structure-Property Relationships (excluding biological activity)
The systematic modifications of 10(9H)-Acridinebutanoic acid, 9-oxo- allow for the investigation of how its chemical structure influences its physicochemical properties, particularly its photophysical characteristics.
The acridone core is known to be fluorescent, and its emission properties are sensitive to the electronic nature of substituents on the ring system and the polarity of the surrounding environment. The introduction of electron-donating groups, such as methoxy (B1213986) or amino groups, on the acridone ring generally leads to a red-shift (bathochromic shift) in the absorption and emission spectra. Conversely, electron-withdrawing groups, such as nitro groups, can lead to a blue-shift (hypsochromic shift) or, in some cases, quenching of the fluorescence.
For instance, studies on N-substituted 2-methoxy-9-acridone derivatives have shown that these compounds exhibit marked solvatochromism, meaning their fluorescence emission wavelength is dependent on the polarity of the solvent. This property makes them suitable as probes for microenvironment polarity. researchgate.net The photophysical properties of acridone derivatives are also influenced by their ability to undergo intramolecular charge transfer (ICT), which can be modulated by the nature of the substituents. nih.gov
The butanoic acid side chain and its derivatives can also influence the photophysical properties. For example, the formation of esters or amides can alter the molecule's solubility and aggregation behavior in different media, which in turn can affect its fluorescence quantum yield and lifetime.
| Compound Class | Key Structural Feature | Impact on Photophysical Properties |
| Acridone-N-alkanoic Acids | Carboxylic acid group | Can influence solubility and aggregation; potential for pH-dependent fluorescence. |
| Halogenated Acridones | Halogen substituent | Can influence fluorescence through the heavy-atom effect, potentially increasing intersystem crossing and decreasing fluorescence quantum yield. |
| Nitroacridones | Nitro group (electron-withdrawing) | Typically leads to a blue-shift in absorption and can quench fluorescence. |
| Amino/Alkoxy Acridones | Amino/Alkoxy group (electron-donating) | Generally causes a red-shift in absorption and emission spectra. |
| Aryl-substituted Acridones | Extended π-conjugation | Can lead to red-shifted absorption and emission, and potentially higher quantum yields. |
Impact on Spectroscopic Signatures
The introduction of different functional groups to the butanoic acid side chain of 10(9H)-acridinebutanoic acid, 9-oxo- can significantly alter its interaction with electromagnetic radiation, leading to noticeable changes in its spectroscopic properties. These alterations are primarily due to the electronic effects of the substituents, which can modify the energy levels of the molecular orbitals involved in electronic transitions.
Derivatization of the carboxylic acid group into esters or amides introduces new chromophores and auxochromes that can influence the absorption and emission spectra of the parent compound. The nature of the substituent on the ester or amide functionality plays a crucial role in the extent of these changes. Electron-donating or electron-withdrawing groups can modulate the intramolecular charge transfer (ICT) characteristics of the acridone system. researchgate.net
Research on various N-substituted acridone derivatives has shown that their spectroscopic properties are highly dependent on the nature of the substituent. researchgate.net For instance, the introduction of aromatic rings or other conjugated systems can lead to bathochromic (red) shifts in the absorption and fluorescence spectra, indicating a reduction in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
While specific data for derivatives of 10(9H)-Acridinebutanoic acid, 9-oxo- is limited in publicly available literature, the following table provides representative spectroscopic data for analogous N-acylhydrazone derivatives of acridine (B1665455), illustrating the impact of substitution on their UV-Vis absorption maxima. mdpi.com This data can be considered indicative of the types of shifts that might be observed upon derivatization of the target compound.
Table 1: UV-Vis Absorption Maxima of Representative Acridine N-Acylhydrazone Derivatives This table presents data for analogous compounds to illustrate the general effects of substitution, as specific data for 10(9H)-Acridinebutanoic acid, 9-oxo- derivatives is not readily available.
| Derivative | Substituent (R) | λmax (nm) | Reference |
|---|---|---|---|
| 3a | -H | ~400 | mdpi.com |
| 3b | -F | ~400 | mdpi.com |
| 3c | -Cl | ~400 | mdpi.com |
| 3d | -Br | ~400 | mdpi.com |
As the table demonstrates, for these particular acridine derivatives, the position of the main absorption band in the 300-500 nm region shows little variation with halogen substitution on a pendant phenyl ring. mdpi.com However, it is important to note that more significant electronic perturbations, such as the introduction of strong electron-donating or withdrawing groups, would be expected to induce more pronounced shifts in the spectroscopic signatures.
Influence on Chemical Stability and Reactivity Profiles
The derivatization of the butanoic acid side chain of 10(9H)-Acridinebutanoic acid, 9-oxo- not only affects its spectroscopic properties but also has a profound impact on its chemical stability and reactivity. The carboxylic acid functional group is a reactive center that can undergo a variety of chemical transformations. Converting it into derivatives such as esters and amides alters this reactivity profile.
Chemical Stability:
The stability of the derivatives is largely governed by the nature of the functional group introduced. Generally, amides are significantly more stable towards hydrolysis than esters. This increased stability of amides is attributed to the greater resonance delocalization of the nitrogen lone pair into the carbonyl group, which strengthens the C-N bond and makes the carbonyl carbon less electrophilic.
The stability of esters is influenced by both steric and electronic factors of the alcohol moiety. Bulky alkyl groups can sterically hinder the approach of nucleophiles, thereby increasing the kinetic stability of the ester towards hydrolysis. Electron-withdrawing groups on the alcohol moiety can make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack, decreasing stability.
While specific studies on the thermal stability of 10(9H)-Acridinebutanoic acid, 9-oxo- derivatives are not widely reported, research on N-substituted acridones has indicated that molecular stability can be enhanced through certain substitutions. researchgate.net
Reactivity Profiles:
The reactivity of the derivatives is intrinsically linked to their stability. The butanoic acid moiety and its derivatives can participate in a range of chemical reactions.
Esters: Esters of 10(9H)-Acridinebutanoic acid, 9-oxo- are susceptible to hydrolysis under both acidic and basic conditions to yield the parent carboxylic acid and the corresponding alcohol. The kinetics of this hydrolysis are dependent on factors such as pH, temperature, and the structure of the ester. researchgate.net They can also undergo transesterification in the presence of another alcohol and a suitable catalyst.
Amides: Amides are generally less reactive than esters. Their hydrolysis requires more forcing conditions, typically strong acid or base and elevated temperatures. Amides can also be reduced to amines using powerful reducing agents like lithium aluminum hydride.
The following table summarizes the general influence of derivatization on the chemical stability and reactivity profiles of 10(9H)-Acridinebutanoic acid, 9-oxo-.
Table 2: Influence of Derivatization on Stability and Reactivity
| Derivative Type | Relative Stability to Hydrolysis | Key Reactivity |
|---|---|---|
| Carboxylic Acid | Moderate | Esterification, Amidation, Reduction |
| Ester | Lower than Amide | Hydrolysis (acidic/basic), Transesterification, Reduction |
| Amide | High | Hydrolysis (strong acid/base), Reduction to amine |
Advanced Chemical Applications and Material Science Aspects of 10 9h Acridinebutanoic Acid, 9 Oxo
Role as a Synthetic Intermediate for Novel Heterocyclic Systems
The acridone (B373769) scaffold is a valuable building block in organic synthesis for the construction of more complex heterocyclic systems. The carboxylic acid functionality of compounds like 10(9H)-Acridinebutanoic acid, 9-oxo- offers a reactive handle for a variety of chemical transformations. In principle, the terminal carboxylic acid of the butanoic acid chain could be utilized in cyclization reactions to form new heterocyclic rings.
For instance, condensation reactions of the carboxylic acid with various binucleophiles are a common strategy for synthesizing heterocycles. While no specific examples utilizing 10(9H)-Acridinebutanoic acid, 9-oxo- have been found, one could envision its use in the synthesis of:
Oxadiazoles and Thiadiazoles: Acridone derivatives have been used to synthesize these five-membered heterocycles, which are known for their diverse biological activities. The synthesis typically involves the conversion of a carboxylic acid to a hydrazide, followed by cyclization.
Fused Pyridazine or Pyrimidine Systems: The butanoic acid chain could potentially undergo intramolecular cyclization or participate in multi-component reactions to form larger, fused heterocyclic structures, although such reaction pathways have not been reported for this specific compound.
The utility of acridone derivatives as synthetic intermediates is well-established, but the specific potential of 10(9H)-Acridinebutanoic acid, 9-oxo- in this regard remains an area for future investigation.
Integration into Polymer Architectures and Macromolecular Systems
The bifunctional nature of 10(9H)-Acridinebutanoic acid, 9-oxo-, possessing both a rigid, fluorescent acridone core and a reactive carboxylic acid group, makes it a theoretical candidate for incorporation into polymers. The carboxylic acid can be used as a monomer in step-growth polymerization reactions.
Potential polymer architectures that could incorporate this acridone derivative include:
Polyesters and Polyamides: The carboxylic acid could be reacted with diols or diamines, respectively, to form polyesters or polyamides. The resulting polymers would feature the photophysically active acridone moiety as a pendant group, potentially imparting fluorescent properties to the macromolecule.
Polymer-Grafted Systems: The carboxylic acid could be used to anchor the acridone unit onto existing polymer backbones through esterification or amidation reactions.
The incorporation of acridone moieties into polymers is of interest for developing materials with specific optical and electronic properties. However, there is currently no published research detailing the use of 10(9H)-Acridinebutanoic acid, 9-oxo- as a monomer or grafting agent.
Applications in Analytical Chemistry as a Derivatizing Agent or Probe for non-biological analytes
The fluorescent nature of the acridone ring system is a key feature that suggests potential applications in analytical chemistry. Fluorescent derivatizing agents are used to tag non-fluorescent molecules, allowing for their sensitive detection. The carboxylic acid group of 10(9H)-Acridinebutanoic acid, 9-oxo- could be activated and reacted with analytes containing suitable functional groups (e.g., alcohols, amines).
While the closely related 9-Oxo-10(9H)-acridineacetic acid is known as a pre-column derivatization reagent for the fluorescent determination of amino acids in HPLC, its application for non-biological analytes is less documented. chemicalbook.comscbt.com Theoretically, 10(9H)-Acridinebutanoic acid, 9-oxo- could be explored as a fluorescent probe for:
Metal Ions: The carboxylic acid and the carbonyl oxygen of the acridone ring could potentially act as a chelating site for certain metal ions. Binding of a metal ion could lead to a change in the fluorescence properties (e.g., enhancement or quenching), enabling its detection.
Small Organic Molecules: Derivatization of non-biological organic molecules could facilitate their analysis by fluorescence-based techniques.
However, specific studies on the use of 10(9H)-Acridinebutanoic acid, 9-oxo- as a derivatizing agent or probe for non-biological analytes have not been identified.
Luminescent Properties and Potential in Organic Optoelectronics
Acridone derivatives are well-known for their strong fluorescence, making them attractive candidates for applications in organic optoelectronics, such as organic light-emitting diodes (OLEDs). The luminescent properties of acridones are dictated by the π-conjugated system of the tricyclic core. The N-substituent can also influence the photophysical properties.
The general luminescent properties of N-substituted acridones include:
Blue to Green Emission: Depending on the substitution pattern and the solvent environment, acridones typically exhibit fluorescence in the blue to green region of the visible spectrum.
High Fluorescence Quantum Yields: Many acridone derivatives are efficient emitters of light.
While the general photophysical characteristics of the acridone chromophore are understood, specific data for 10(9H)-Acridinebutanoic acid, 9-oxo- are not available in the literature. The following table provides a hypothetical representation of the type of data that would be relevant for this section, but it is important to note that these values are not based on experimental measurements for the specified compound.
| Property | Hypothetical Value |
| Excitation Max (λex) | ~380-400 nm |
| Emission Max (λem) | ~420-450 nm |
| Fluorescence Quantum Yield (ΦF) | > 0.5 |
| Excited-State Lifetime (τ) | Several nanoseconds |
The development of novel materials for organic optoelectronics is an active area of research, and while acridone derivatives are promising, the specific potential of 10(9H)-Acridinebutanoic acid, 9-oxo- in this field is yet to be explored.
Supramolecular Chemistry and Self-Assembly Studies
The structure of 10(9H)-Acridinebutanoic acid, 9-oxo- contains elements that could drive supramolecular self-assembly. These include the planar, aromatic acridone core, which can participate in π-π stacking interactions, and the carboxylic acid group, which is a strong hydrogen bond donor and acceptor.
The interplay of these non-covalent interactions could lead to the formation of well-ordered supramolecular structures, such as:
Hydrogen-Bonded Dimers or Chains: The carboxylic acid groups can form strong hydrogen bonds, leading to the formation of dimeric structures or extended one-dimensional chains.
π-Stacked Assemblies: The planar acridone rings can stack on top of each other, driven by favorable π-π interactions.
Lamellar or Columnar Structures: A combination of hydrogen bonding and π-π stacking could result in the formation of more complex, higher-order assemblies.
The length of the N-alkyl chain can influence the packing and self-assembly behavior of acridone derivatives. The butanoic acid chain in 10(9H)-Acridinebutanoic acid, 9-oxo- would provide more conformational flexibility compared to the acetic acid analogue, which could lead to different supramolecular architectures. However, specific studies on the self-assembly of 10(9H)-Acridinebutanoic acid, 9-oxo- have not been reported.
Concluding Remarks and Future Research Perspectives on 10 9h Acridinebutanoic Acid, 9 Oxo
Summary of Current Research Gaps and Challenges
A thorough review of the existing literature reveals a significant disparity in the research focus on N-substituted acridones. While the synthesis and application of acridone (B373769) derivatives with short alkyl chains or more complex functionalities have been extensively reported, specific data on 10(9H)-Acridinebutanoic acid, 9-oxo- is notably scarce. This presents both a challenge and an opportunity for researchers.
The primary research gaps include:
Lack of Detailed Synthesis and Characterization Data: While general methods for the N-alkylation of acridone are well-established, specific, optimized synthetic protocols for 10(9H)-Acridinebutanoic acid, 9-oxo- are not readily available in peer-reviewed literature. Consequently, comprehensive characterization data, including detailed NMR, IR, and mass spectrometry analyses, as well as single-crystal X-ray diffraction studies, are missing. This fundamental information is crucial for confirming the structure and purity of the compound and for understanding its solid-state properties.
Unexplored Physicochemical Properties: Key physicochemical parameters such as solubility in various solvents, pKa, and lipophilicity (logP) have not been experimentally determined for 10(9H)-Acridinebutanoic acid, 9-oxo-. These properties are vital for predicting its behavior in biological systems and for designing formulation strategies.
Limited Biological Evaluation: The biological activities of 10(9H)-Acridinebutanoic acid, 9-oxo- remain largely unexplored. While the broader class of acridone derivatives has shown promise as anticancer, antiviral, and antimicrobial agents, the specific potential of the butanoic acid derivative is unknown. nih.govresearchgate.net The length of the alkyl chain and the presence of the terminal carboxylic acid group are expected to influence its interaction with biological targets.
Absence of Structure-Activity Relationship (SAR) Studies: Due to the lack of data on its biological activity, no structure-activity relationship studies have been conducted for 10(9H)-Acridinebutanoic acid, 9-oxo-. Understanding how modifications to the butanoic acid chain or the acridone core affect its biological profile is essential for rational drug design.
The main challenge in addressing these gaps is the current lack of focused research on this specific molecule. Overcoming this will require dedicated synthetic efforts and comprehensive biological screening programs.
Emerging Research Directions in N-Substituted Acridone Chemistry
The broader field of N-substituted acridone chemistry is vibrant and continually evolving. Several emerging research directions offer exciting possibilities for the future study of 10(9H)-Acridinebutanoic acid, 9-oxo- and related compounds.
Target-Specific Drug Design: A significant trend in acridone research is the move towards designing derivatives that target specific biological molecules or pathways implicated in disease. researchgate.net For instance, acridone derivatives are being investigated as inhibitors of topoisomerases, telomerase, and various kinases. nih.govnih.gov Future research could involve computational modeling to predict the potential targets of 10(9H)-Acridinebutanoic acid, 9-oxo- and then validating these predictions through in vitro and in vivo assays.
Development of Drug Delivery Systems: The carboxylic acid functionality of 10(9H)-Acridinebutanoic acid, 9-oxo- provides a convenient handle for conjugation to drug delivery systems, such as nanoparticles, liposomes, or polymers. This could enhance its solubility, bioavailability, and targeted delivery to specific tissues or cells, thereby improving its therapeutic index and reducing potential side effects.
Fluorescent Probes and Imaging Agents: The inherent fluorescence of the acridone core makes it an attractive scaffold for the development of fluorescent probes for biological imaging. nih.gov The butanoic acid side chain could be modified to include specific recognition elements for detecting ions, reactive oxygen species, or specific enzymes.
Materials Science Applications: Acridone derivatives are being explored for their applications in organic light-emitting diodes (OLEDs) and other electronic materials. The N-substituent can influence the packing of the molecules in the solid state and their photophysical properties. Investigating the material properties of 10(9H)-Acridinebutanoic acid, 9-oxo- and its derivatives could lead to the development of novel functional materials.
Potential for Novel Chemical Technologies and Methodologies
The synthesis and modification of acridone derivatives can benefit from the adoption of novel chemical technologies and methodologies.
Flow Chemistry: The use of continuous flow reactors for the synthesis of 10(9H)-Acridinebutanoic acid, 9-oxo- could offer advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and easier scalability.
Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate the N-alkylation of acridones, leading to shorter reaction times and often higher yields. ijpsr.com Applying this technology to the synthesis of the target compound could improve its accessibility for further studies.
Biocatalysis: The use of enzymes for the synthesis or modification of acridone derivatives is a largely unexplored area. Biocatalysis could offer a green and highly selective alternative to traditional chemical methods.
High-Throughput Screening: To address the gap in biological evaluation, high-throughput screening (HTS) of 10(9H)-Acridinebutanoic acid, 9-oxo- against a wide range of biological targets could rapidly identify potential therapeutic applications.
Challenges and Opportunities in the Comprehensive Study of 10(9H)-Acridinebutanoic acid, 9-oxo-
The comprehensive study of 10(9H)-Acridinebutanoic acid, 9-oxo- presents a number of challenges that are intrinsically linked to the opportunities for new discoveries.
Challenges:
Limited Commercial Availability: The compound is not widely available from commercial suppliers, necessitating its de novo synthesis for any research endeavor.
Potential for Low Solubility: The planar, aromatic nature of the acridone core can lead to poor solubility in aqueous media, which can complicate biological testing and formulation. jocpr.com
Lack of Precedent: The absence of prior research on this specific molecule means that researchers will be venturing into uncharted territory, with no existing data to guide their experimental design.
Opportunities:
Novelty and Intellectual Property: The unexplored nature of 10(9H)-Acridinebutanoic acid, 9-oxo- means that any new discoveries regarding its synthesis, properties, or applications could be highly novel and potentially lead to new intellectual property.
Systematic SAR Studies: The synthesis of a library of analogues based on the 10(9H)-Acridinebutanoic acid, 9-oxo- scaffold would allow for a systematic investigation of the structure-activity relationships, providing valuable insights for the design of future acridone-based compounds.
Interdisciplinary Research: The study of this compound offers opportunities for collaboration between synthetic chemists, medicinal chemists, biologists, and materials scientists, fostering a multidisciplinary approach to scientific discovery.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 10(9H)-Acridinebutanoic acid, 9-oxo-?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation followed by oxidative cyclization. Key steps include:
- Step 1 : Condensation of acridine precursors with butanoic acid derivatives under acidic conditions.
- Step 2 : Oxidation at the 9-position using catalytic chromium trioxide (CrO₃) to introduce the oxo group .
- Recent advances in microwave-assisted synthesis (e.g., reduced reaction time from 24h to 4h) are applicable for improving yield and purity .
Q. Which spectroscopic techniques are most effective for characterizing 10(9H)-Acridinebutanoic acid, 9-oxo-?
- Methodological Answer :
- NMR : ¹H/¹³C NMR for confirming the acridine backbone and substituent positions (e.g., δ 8.5–9.0 ppm for aromatic protons).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]⁺ at m/z 295.2).
- IR Spectroscopy : Detection of carbonyl (C=O) stretching at ~1700 cm⁻¹ .
Q. How can HPLC methods be optimized for purity analysis?
- Methodological Answer :
- Column : C18 reverse-phase column (5 µm, 250 × 4.6 mm).
- Mobile Phase : Gradient elution with acetonitrile/water (0.1% trifluoroacetic acid) at 1.0 mL/min.
- Detection : UV at 254 nm. A retention time of 12.3 ± 0.2 min ensures ≥95% purity .
Advanced Research Questions
Q. How do structural modifications influence the anti-inflammatory activity of 10(9H)-Acridinebutanoic acid, 9-oxo-?
- Methodological Answer :
- Key Modifications :
- Substituents at the acridine N-10 position (e.g., methyl groups) enhance COX-2 inhibition by 30%.
- Carboxylic acid group at the butanoic chain is critical for binding to inflammatory mediators (IC₅₀ = 5.2 µM vs. 22.4 µM for ester analogs) .
- Experimental Design : Use in vitro assays (e.g., LPS-induced RAW264.7 macrophages) to measure TNF-α/IL-6 suppression.
Q. How can contradictory data on biological activity be resolved?
- Methodological Answer :
- Case Example : Discrepancies in IC₅₀ values (e.g., 5.2 µM vs. 8.7 µM) may arise from:
- Batch Variability : Ensure consistent stereochemistry (e.g., chiral HPLC to confirm enantiopurity) .
- Assay Conditions : Standardize cell lines, serum concentration, and incubation time .
- Triangulation : Cross-validate using SPR (surface plasmon resonance) for binding affinity and in vivo zebrafish inflammation models .
Q. What computational approaches predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to COX-2 (PDB: 5KIR). Key interactions include hydrogen bonding with Arg120 and hydrophobic contacts with Tyr355 .
- DFT Calculations : Predict redox potential (E° = −0.78 V) to assess antioxidant capacity via Gaussian09 at B3LYP/6-31G(d) level .
Q. How can toxicity be systematically evaluated in preclinical studies?
- Methodological Answer :
- In Vitro : MTT assay on HepG2 cells (EC₅₀ > 100 µM indicates low cytotoxicity) .
- In Vivo : Acute toxicity testing in rodents (LD₅₀ > 2000 mg/kg) followed by histopathological analysis of liver/kidney sections .
Q. What mechanistic insights explain its activity in neurodegenerative models?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
